molecular formula C23H18N2O3 B15011189 Furan, 2-(3,4-dimethyl-6-nitrophenyl)-5-[(2-naphthylimino)methyl]-

Furan, 2-(3,4-dimethyl-6-nitrophenyl)-5-[(2-naphthylimino)methyl]-

Cat. No.: B15011189
M. Wt: 370.4 g/mol
InChI Key: TWANMRPWLLECRG-UHFFFAOYSA-N
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Description

Furan, 2-(3,4-dimethyl-6-nitrophenyl)-5-[(2-naphthylimino)methyl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 2-(3,4-dimethyl-6-nitrophenyl)-5-[(2-naphthylimino)methyl]- typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-diketones to form the furan ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Furan, 2-(3,4-dimethyl-6-nitrophenyl)-5-[(2-naphthylimino)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan ring and its substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Furan, 2-(3,4-dimethyl-6-nitrophenyl)-5-[(2-naphthylimino)methyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Furan, 2-(3,4-dimethyl-6-nitrophenyl)-5-[(2-naphthylimino)methyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to specific enzymes or receptors: This can modulate their activity and influence various biochemical pathways.

    Generation of reactive oxygen species (ROS): This can lead to oxidative stress and cell damage, which may be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    Furan: A simple heterocyclic compound with a five-membered ring containing one oxygen atom.

    2-Methylfuran: A derivative of furan with a methyl group at the 2-position.

    2-Naphthylamine: An aromatic amine with a naphthalene ring structure.

Uniqueness

Furan, 2-(3,4-dimethyl-6-nitrophenyl)-5-[(2-naphthylimino)methyl]- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

1-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]-N-naphthalen-2-ylmethanimine

InChI

InChI=1S/C23H18N2O3/c1-15-11-21(22(25(26)27)12-16(15)2)23-10-9-20(28-23)14-24-19-8-7-17-5-3-4-6-18(17)13-19/h3-14H,1-2H3

InChI Key

TWANMRPWLLECRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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